
Levalbuterol hydrochloride
Vue d'ensemble
Description
Levalbuterol hydrochloride ((R)-albuterol hydrochloride) is a selective β2-adrenergic receptor agonist used to treat bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD). It is the pharmacologically active (R)-enantiomer of the racemic drug albuterol (salbutamol) .
Méthodes De Préparation
Asymmetric Synthesis Using Chiral Amphiphilic Block Copolymers
Catalytic Strategy and Mechanism
Chirally amphiphilic block copolymers, such as MPEO-b-PGTQ with quinine side chains, enable enantioselective synthesis by creating a chiral microenvironment during the key coupling step . The copolymer acts as a phase-transfer catalyst, facilitating the reaction between 5-(2-bromoacetyl)-2-hydroxybenzaldehyde and tert-butylamine in an aqueous-organic biphasic system. The quinine moieties induce asymmetric induction via hydrogen bonding and π-π interactions, favoring the formation of the R-enantiomer .
Reaction Conditions and Yield
This method avoids traditional resolution steps, reducing downstream purification costs. However, the copolymer’s synthesis involves multi-step organic transformations, which may limit scalability .
Diastereomeric Resolution with Chiral Acids
Tartaric Acid Derivatives for Enantiopure Isolation
Racemic albuterol is resolved using D-dibenzoyltartaric acid (D-DBTA) to isolate the R-enantiomer as a diastereomeric salt . The process involves:
-
Dissolving racemic albuterol in methanol with 0.5–1.3 equivalents of D-DBTA.
Optimization Parameters
Parameter | Optimal Value | Impact on Yield/Purity |
---|---|---|
D-DBTA Equivalents | 1.1 mol/mol | Maximizes salt precipitation |
Solvent Volume | 4 mL/g albuterol | Balances solubility and yield |
Crystallization Temp | −20°C | Enhances enantioselectivity |
This method is widely adopted in industry due to its reliability, though it generates stoichiometric amounts of tartaric acid waste .
Reductive Amination of Ketone Intermediates
Sodium Triacetoxyborohydride-Mediated Reduction
A key intermediate, 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, undergoes reductive amination with tert-butylamine using sodium triacetoxyborohydride (STAB) as the reducing agent . The reaction proceeds in tetrahydrofuran (THF) at 15–20°C, achieving 85% yield with minimal epimerization .
Critical Steps and Byproducts
-
Quenching : Addition of purified water to decompose excess STAB, preventing over-reduction .
-
Extraction : Ethyl acetate washes remove hydrophilic impurities .
-
Byproducts : <2% of the undesired S-enantiomer detected via HPLC .
This route is noted for its operational simplicity and compatibility with large-scale reactors .
Borane-Based Asymmetric Reduction
Oxazaborolidine-Catalyzed Enantioselectivity
The Corey-Bakshi-Shibata (CBS) reduction employs chiral oxazaborolidines to catalyze the asymmetric reduction of α-iminoketones . For example, methyl 5-[2-(tert-butylamino)-1-oxoethyl]-2-hydroxybenzoate is reduced using borane-dimethyl sulfide (BH3·SMe2) in the presence of (R)-CBS catalyst .
Performance Metrics
While highly selective, the cryogenic conditions and catalyst cost hinder industrial adoption .
Solid-Phase Synthesis and Continuous Recycling
Dynamic Kinetic Resolution (DKR)
A continuous process recycles the undesired S-enantiomer through iterative derivatization, resolution, and hydrolysis . The S-enantiomer is racemized in situ using a palladium catalyst, enabling theoretical 100% yield from racemic starting material .
Advantages Over Batch Processes
Analyse Des Réactions Chimiques
Le chlorhydrate de lévalbutérol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l'acide chlorhydrique, utilisé dans le processus de préparation . Les principaux produits formés à partir de ces réactions comprennent le sel chlorhydrate de lévalbutérol, qui est la forme active utilisée dans les traitements médicaux . La stabilité et la réactivité du composé sont influencées par sa nature chirale, qui permet des interactions sélectives avec les cibles biologiques .
Applications de la recherche scientifique
Le chlorhydrate de lévalbutérol a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé dans des études de signalisation cellulaire β2-adrénergique . En biologie et en médecine, il est largement étudié pour ses effets bronchodilatateurs, ce qui en fait un élément essentiel du traitement de l'asthme et de la MPOC . Le composé est également utilisé dans le développement de formulations de médicaments-résines pour des suspensions à libération prolongée . De plus, le chlorhydrate de lévalbutérol est utilisé en recherche pharmacologique pour comprendre ses interactions avec les récepteurs β2 adrénergiques et ses effets sur la relaxation des muscles lisses des voies respiratoires .
Mécanisme d'action
Le chlorhydrate de lévalbutérol exerce ses effets en activant les récepteurs β2 adrénergiques sur les muscles lisses des voies respiratoires. Cette activation conduit à la stimulation de l'adénylate cyclase, ce qui augmente la concentration intracellulaire d'adénosine monophosphate cyclique (AMPc) . Les niveaux élevés d'AMPc activent la protéine kinase A, ce qui inhibe la phosphorylation de la myosine et réduit les concentrations de calcium intracellulaire, entraînant une relaxation musculaire . Ce mécanisme contribue à soulager le bronchospasme et à améliorer le débit d'air chez les patients asthmatiques et atteints de MPOC .
Applications De Recherche Scientifique
Clinical Applications
- Bronchospasm Treatment :
- Pediatric Use :
- Economic Impact :
Efficacy and Safety
Levalbuterol has been shown to provide similar or superior bronchodilation compared to racemic albuterol while exhibiting a lower incidence of side effects such as tachycardia and hypokalemia . However, there are documented cases of paradoxical bronchoconstriction, where patients experience worsening symptoms after administration. A notable case involved a patient who developed paradoxical bronchoconstriction despite receiving levalbuterol for newly diagnosed asthma . This underscores the importance of monitoring patients closely after initiating treatment.
Case Study 1: Pediatric Patient
A double-blind study involving 316 children with mild to moderate asthma found that those treated with levalbuterol showed significant improvements in forced expiratory volume (FEV1) compared to placebo. The onset of action was rapid, with significant changes observed within the first week of treatment .
Case Study 2: Adult Patient
In another case, an adult patient treated with levalbuterol experienced paradoxical bronchoconstriction, leading to decreased pulmonary function as measured by spirometry. This case highlighted the need for careful patient selection and monitoring when using levalbuterol, especially in individuals with complex medical histories .
Mécanisme D'action
Levalbuterol hydrochloride exerts its effects by activating β2 adrenergic receptors on airway smooth muscle. This activation leads to the stimulation of adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cyclic AMP) . Elevated cyclic AMP levels activate protein kinase A, which inhibits the phosphorylation of myosin and reduces intracellular calcium concentrations, resulting in muscle relaxation . This mechanism helps to alleviate bronchospasm and improve airflow in patients with asthma and COPD .
Comparaison Avec Des Composés Similaires
Chemical Properties
- Molecular Formula: C₁₃H₂₁NO₃·HCl
- Molecular Weight : 275.77 g/mol
- CAS Registry Number : 50293-90-8
- Optical Activity : [α]D = -25° to -35° (c = 0.1 in H₂O) .
- Purity : 98.0–102.0% on an anhydrous basis, with strict control of impurities (e.g., ≤0.10% residue on ignition, ≤10 ppm heavy metals) .
Mechanism of Action
Levalbuterol binds to β2-adrenergic receptors in bronchial smooth muscle, activating adenylate cyclase to increase cyclic AMP (cAMP). This relaxes smooth muscle, reduces inflammation by inhibiting mast cell mediator release, and enhances mucociliary clearance .
Pharmacokinetics and Formulations
- Administration : Inhaled via solution or aerosol (e.g., Xopenex® HFA).
- Sustained-Release Tablets : In vitro release profiles show 44.87% at 2 h, 67.57% at 4 h, and 84.72% at 8 h in pH 1.2 and 6.8 media .
- Stability : Stored in tight, light-resistant containers at controlled room temperature .
Levalbuterol hydrochloride is primarily compared to its racemic counterpart, albuterol, and other β2-agonists. Key differences lie in enantiomeric composition, efficacy, safety, and impurity profiles.
Levalbuterol vs. Racemic Albuterol
Clinical Evidence :
- A 2020 study (n=24) showed equivalent efficacy between levalbuterol 2.5 mg and albuterol 5 mg in Chinese patients, with fewer side effects for levalbuterol .
- In vitro, levalbuterol (10 μM) reduced LPS/TNF-α-induced NF-κB activity by 50%, unlike albuterol’s (S)-enantiomer .
Impurity Profiles
Levalbuterol’s synthesis and storage generate specific impurities, tightly controlled to ≤0.05% each:
In contrast, albuterol’s impurities include salbutamol sulfone and other oxidation byproducts, which are structurally distinct .
Comparison with Other β2-Agonists
12+ hours) and indication (rescue vs. maintenance therapy) .
Analytical Methods and Quality Control
- HPLC Assay : Uses Chirex® (S)-ICA and (R)-NEA columns with UV detection at 278 nm. Linear range: 0.004–0.8 mg/mL (r = 0.9998) .
- Enantiomeric Purity : Validated methods achieve ≥99.1% enantiomeric excess (EE) for levalbuterol, ensuring minimal (S)-enantiomer contamination .
- Polymorph Characterization : Polymorph B (levalbuterol HCl) exhibits distinct XRD and DSC profiles, critical for solubility and stability in formulations .
Activité Biologique
Levalbuterol hydrochloride, a selective β2-adrenergic receptor agonist, is primarily used in the treatment of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, which are essential for understanding its role in respiratory therapy.
Levalbuterol acts by binding to β2-adrenergic receptors located on the smooth muscle of the airways. Upon activation, these receptors stimulate adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which subsequently inhibits myosin phosphorylation and reduces intracellular calcium concentrations, resulting in smooth muscle relaxation and bronchodilation .
Comparison of Binding Affinity
Levalbuterol exhibits a significantly higher binding affinity for β2-adrenergic receptors compared to its racemic counterpart, albuterol. Specifically, it has approximately:
- 2-fold greater binding affinity than racemic albuterol
- 100-fold greater binding affinity than (S)-albuterol .
This enhanced affinity contributes to its effectiveness in inducing bronchodilation with potentially fewer side effects.
Pharmacokinetics
The pharmacokinetic profile of levalbuterol indicates that it is rapidly absorbed and has a relatively short half-life. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life (T½) | Approximately 3.3 hours |
Peak Plasma Concentration (Cmax) | Varies by administration route |
Volume of Distribution | Approximately 2.4 L/kg |
Levalbuterol's pharmacokinetics suggest that it can be administered via inhalation or nebulization for rapid therapeutic effects .
Clinical Efficacy
Numerous studies have evaluated the efficacy of levalbuterol in comparison to racemic albuterol. For instance:
- Study on Asthma Patients : A randomized controlled trial demonstrated that levalbuterol provided similar or superior bronchodilation effects compared to racemic albuterol in patients experiencing acute asthma attacks .
- Long-term Use in COPD : In patients with COPD, levalbuterol has been shown to improve lung function and reduce the frequency of exacerbations compared to placebo treatments .
Case Studies
- Case Study on Pediatric Patients : A study involving pediatric patients with asthma indicated that levalbuterol administration resulted in significant improvements in peak expiratory flow rates (PEFR) without notable adverse effects. This suggests its suitability for younger populations who may be more sensitive to side effects associated with other bronchodilators .
- Elderly Patients with COPD : Another case study focused on elderly patients revealed that levalbuterol was effective in managing symptoms of COPD while minimizing cardiovascular side effects often associated with non-selective β-agonists .
Summary of Findings
This compound demonstrates a robust biological activity characterized by its selective action on β2-adrenergic receptors, leading to effective bronchodilation. Its pharmacokinetic properties support its use in acute settings, while clinical studies confirm its efficacy and safety profile across various patient demographics.
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for determining levalbuterol hydrochloride purity?
Method :
-
Chromatographic Conditions : Use a reversed-phase C18 column (4.6 mm × 15 cm, 5 µm packing) with UV detection at 220 nm. Maintain a flow rate of 1 mL/min and column temperature at 35°C. The mobile phase combines acetonitrile, methanol, acetic acid, and triethylamine (500:500:3:1) .
-
Sample Preparation : Prepare standard and sample solutions at 100 µg/mL in a diluent matching the mobile phase.
-
Quantification : Calculate purity using the formula:
where and are peak responses of the sample and standard, respectively. Acceptance criteria: 98.0–102.0% on an anhydrous basis .
Q. How is enantiomeric purity validated to ensure the absence of (S)-albuterol contamination?
Method :
-
Chiral Chromatography : Use a mobile phase of acetonitrile/methanol/acetic acid/triethylamine (500:500:3:1). Prepare a system suitability solution containing 0.04 mg/mL albuterol and 0.10 mg/mL levalbuterol .
-
Analysis : Inject 10 µL of the sample (0.8 mg/mL) and diluted sample (0.1 mg/mL). Calculate the (S)-albuterol percentage using:
where is the total peak response of both enantiomers. Acceptance limit: ≤0.5% .
Q. What are the standardized limits for organic and inorganic impurities?
Method :
- Organic Impurities : Use gradient HPLC with a multi-compound reference standard (e.g., Related Compounds A–H at 0.05 µg/mL each). Quantify impurities via linear regression () and ensure individual impurities do not exceed 0.10% .
- Inorganic Impurities : Heavy metals (Method I) must be ≤10 ppm, and residue on ignition ≤0.10% .
Advanced Research Questions
Q. How to address discrepancies in impurity profiles due to revised reference standards?
Method :
- Case Study : USP’s 2022 monograph revision replaced Levalbuterol Related Compound B RS with Atropine Related Compound A RS due to supply issues. Validate the revised method by comparing retention times and response factors of old vs. new standards. Use spiked recovery tests (95–105% recovery acceptable) .
Q. What experimental designs assess polymorphic stability under varying humidity?
Method :
- Hygroscopicity Testing : Expose Polymorph B to 0–100% relative humidity (RH) for 1 week. Analyze using TGA and XRD. Results show Polymorph B converts to Polymorph A at ≥60% RH, with water content rising from 0.21% (0% RH) to 36.0% (100% RH) .
- Thermal Stability : Heat Polymorph B at 160°C for 15–30 minutes. Monitor decomposition via DSC (endothermic peak at 181–188°C) .
Q. How to design in vivo models for evaluating anti-inflammatory effects?
Method :
- Murine Asthma Model : Sensitize mice with ovalbumin (OVA), then administer levalbuterol (1 mg/kg subcutaneously for 14 days). Measure outcomes:
Q. What statistical methods validate linearity in impurity quantification?
Method :
Propriétés
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWYCOLFIFTLK-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198296 | |
Record name | Levalbuterol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50293-90-8 | |
Record name | Levalbuterol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50293-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levalbuterol hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050293908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levalbuterol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Levalbuterol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVALBUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ1526QJM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.